Cas no 21474-24-8 (Naphth[2,3-d]isoxazole-4,9-dione, 3-phenyl-)
21474-24-8 structure
Product Name:Naphth[2,3-d]isoxazole-4,9-dione, 3-phenyl-
CAS-nummer:21474-24-8
MF:C17H9NO3
MW:275.258264303207
CID:238820
PubChem ID:15185268
Update Time:2025-04-19
Naphth[2,3-d]isoxazole-4,9-dione, 3-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Naphth[2,3-d]isoxazole-4,9-dione, 3-phenyl-
- 3-phenylbenzo[f][1,2]benzoxazole-4,9-dione
- 3-Phenylnaphtho[2,3-d][1,2]oxazole-4,9-dione
- SCHEMBL11795453
- DTXSID40569782
- 21474-24-8
- 3-phenyl-4,9-dihydronaphtho-[2,3-d]isoxazole-4,9-dione
- 3-phenyl-4,9-dihydronaphtho[2,3-d]-isoxazole-4,9-dione
- XYZKXTOGPRXHMA-UHFFFAOYSA-N
- CHEMBL2035121
-
- Inchi: 1S/C17H9NO3/c19-15-11-8-4-5-9-12(11)16(20)17-13(15)14(18-21-17)10-6-2-1-3-7-10/h1-9H
- InChI-sleutel: XYZKXTOGPRXHMA-UHFFFAOYSA-N
- LACHT: O1C2C(C3C=CC=CC=3C(C=2C(C2C=CC=CC=2)=N1)=O)=O
Berekende eigenschappen
- Exacte massa: 275.05827
- Monoisotopische massa: 275.058243149g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 1
- Complexiteit: 443
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 60.2Ų
Experimentele eigenschappen
- PSA: 60.17
Naphth[2,3-d]isoxazole-4,9-dione, 3-phenyl- Gerelateerde literatuur
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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